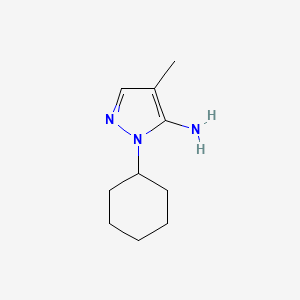

2-Cyclohexyl-4-methylpyrazol-3-amine

Description

Significance of Pyrazole (B372694) Scaffolds in Medicinal and Organic Chemistry

The pyrazole scaffold is a fundamental building block in the design of a wide array of biologically active molecules. nih.gov Its prevalence is noted in numerous FDA-approved drugs, highlighting its therapeutic potential across various disease areas, including inflammation, cancer, obesity, and neurological disorders. nih.govmdpi.com The success of the pyrazole core can be attributed to several key factors:

Synthetic Accessibility : The pyrazole ring can be readily synthesized through various established chemical reactions, allowing for the creation of diverse libraries of compounds for screening. researchgate.netmdpi.com

Physicochemical Properties : Pyrazole derivatives often possess favorable drug-like properties, such as metabolic stability and the ability to engage in various intermolecular interactions. nih.govnih.gov

Bioisosteric Replacement : The pyrazole nucleus can act as a bioisostere for other chemical groups, enabling chemists to fine-tune the pharmacological properties of a lead compound. nih.gov

Broad-Spectrum Bioactivity : Compounds containing a pyrazole scaffold have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nih.govmdpi.comglobalresearchonline.net

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Area |

|---|---|

| Celecoxib (B62257) | Anti-inflammatory |

| Apixaban | Anticoagulant |

| Rimonabant | Anti-obesity |

| Sildenafil | Erectile Dysfunction |

| Ibrutinib | Anticancer |

| Ruxolitinib | Anticancer |

This table is illustrative and not exhaustive.

The Pyrazol-3-amine Moiety: A Privileged Structure in Biomolecule Design

Within the broader family of pyrazole derivatives, the pyrazol-3-amine moiety holds a special status as a "privileged structure." This term is used to describe a molecular framework that is capable of binding to multiple biological targets with high affinity. The 3-amino group on the pyrazole ring is a key feature, providing a crucial hydrogen bond donor and acceptor site that can interact with various biological macromolecules, such as enzymes and receptors. nih.govresearchgate.net

The strategic placement of the amino group at the 3-position of the pyrazole ring has been shown to be particularly advantageous for targeting a range of proteins, including kinases, which are critical targets in oncology and inflammatory diseases. nih.govnih.gov The versatility of the pyrazol-3-amine scaffold allows it to serve as a template for the design of inhibitors for enzymes like p38 MAPK and various kinases. nih.govnih.gov

Table 2: Biological Targets of Pyrazol-3-amine Derivatives

| Target Class | Specific Examples | Therapeutic Relevance |

|---|---|---|

| Kinases | p38 MAPK, Aurora Kinases, Bruton's Tyrosine Kinase | Cancer, Inflammation |

| Cyclooxygenases | COX-1, COX-2 | Inflammation, Pain |

| Viral Proteins | Various | Antiviral |

| Bacterial Enzymes | Various | Antibacterial |

This table represents common target classes and is not an exhaustive list.

Rationale for Comprehensive Investigation of 2-Cyclohexyl-4-methylpyrazol-3-amine

The specific compound, this compound, represents a logical progression in the exploration of the chemical space around the pyrazol-3-amine core. The rationale for its detailed investigation is built upon the established significance of its constituent parts:

The Pyrazol-3-amine Core : As discussed, this is a well-validated pharmacophore with a high propensity for biological activity. nih.govnih.gov

A comprehensive investigation into this compound is therefore warranted to elucidate its unique chemical and biological properties. Understanding the interplay between the pyrazol-3-amine core and the specific substituents at the N2 and C4 positions could provide valuable insights for the design of novel therapeutic agents with improved efficacy and safety profiles. While direct research on this exact molecule is not extensively published, its structural features suggest it as a promising candidate for further study in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-8-7-12-13(10(8)11)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZRYFBZLWASHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2CCCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Aspects for 2 Cyclohexyl 4 Methylpyrazol 3 Amine

Diverse Synthetic Routes to the 2-Cyclohexyl-4-methylpyrazol-3-amine Core Structure

The construction of the this compound core relies on the formation of the five-membered heterocyclic pyrazole (B372694) ring. This is typically achieved through the reaction of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic three-carbon precursor. The specific substituents of the target molecule—a cyclohexyl group at the N2 position, a methyl group at C4, and an amino group at C3—dictate the choice of starting materials and reaction conditions.

The most established route to 3-aminopyrazoles involves the cyclocondensation of a hydrazine with a β-ketonitrile. chim.it For the synthesis of the target compound, this would involve the reaction of cyclohexylhydrazine (B1595531) with a suitably substituted β-ketonitrile, such as 2-methyl-3-oxopropanenitrile. The mechanism proceeds through an initial nucleophilic attack of the hydrazine onto the ketone's carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 3-aminopyrazole (B16455) ring after tautomerization. chim.it

Another versatile class of precursors is α,β-unsaturated nitriles that possess a leaving group at the β-position. mdpi.com These compounds react with hydrazine derivatives to yield 5-aminopyrazoles, which are tautomers of 3-aminopyrazoles. mdpi.comchim.it The reaction of isoxazoles, which can be considered synthetic equivalents of β-ketonitriles, with hydrazines also provides a viable pathway. This method involves a ring-opening of the isoxazole (B147169) to generate a β-ketonitrile intermediate in situ, which then undergoes cyclization with the hydrazine. chim.itmdpi.com

| Precursor Type | Specific Example | Hydrazine Component | Resulting Product Core | Reference |

|---|---|---|---|---|

| β-Ketonitrile | 2-Methyl-3-oxopropanenitrile | Cyclohexylhydrazine | This compound | chim.it |

| α,β-Unsaturated Nitrile | (Z)-3-amino-2-methylbut-2-enenitrile | Cyclohexylhydrazine | This compound | mdpi.comchim.it |

| Isoxazole | 4-Methylisoxazol-5-amine | Cyclohexylhydrazine | 4-Methylpyrazol-3-amine (requires subsequent N-cyclohexylation) | mdpi.com |

| 1,3-Diketone | 3-Methylpentane-2,4-dione | Cyclohexylhydrazine | 1-Cyclohexyl-3,5-dimethylpyrazole (requires subsequent amination) | mdpi.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules like pyrazoles. nih.govnih.gov A prominent three-component strategy for the synthesis of 5-aminopyrazole-4-carbonitriles involves the reaction of a hydrazine, an aldehyde, and malononitrile. mdpi.com In a variation aimed at the target structure, cyclohexylhydrazine could be reacted with an aldehyde and a suitable active methylene (B1212753) nitrile.

Some MCRs proceed by generating the 1,3-dielectrophile precursor in situ. For instance, 1,3-diketones can be formed from enolates and carboxylic acid chlorides, then immediately reacted with a hydrazine in a one-pot process to yield the pyrazole. beilstein-journals.org Similarly, enaminones, generated from the condensation of 1,3-dicarbonyls and DMF-dimethylacetal (DMFDMA), can cyclize with hydrazines to provide 1,4,5-substituted pyrazoles. beilstein-journals.orgnih.gov These methods allow for the rapid assembly of the pyrazole scaffold from simple starting materials. mdpi.com

| Reaction Type | Components | Key Features | Reference |

|---|---|---|---|

| Three-component | Hydrazine, Aldehyde, Malononitrile | Efficient synthesis of 5-aminopyrazole-4-carbonitriles. | mdpi.comrsc.org |

| Consecutive Three-component | Enolate, Carboxylic Acid Chloride, Hydrazine | In situ generation of 1,3-diketone followed by cyclization. beilstein-journals.org | beilstein-journals.org |

| One-pot Three-component | 1,3-Dicarbonyl, DMFDMA, Hydrazine | Forms 1,4,5-substituted pyrazoles via an enaminone intermediate. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Four-component | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Leads to highly functionalized fused pyranopyrazole systems. nih.gov | nih.gov |

The use of catalysts can significantly enhance the efficiency, selectivity, and sustainability of pyrazole synthesis. Both acid and base catalysts are commonly employed in classical cyclocondensation reactions to accelerate the formation of the pyrazole ring. jetir.org For instance, the Knorr pyrazole synthesis, which involves the condensation of a hydrazine and a 1,3-dicarbonyl compound, is often catalyzed by an acid. jetir.org

Transition-metal catalysts, particularly those based on copper, have proven effective for pyrazole synthesis under mild, acid-free conditions. organic-chemistry.org Copper-catalyzed condensation reactions can facilitate the cyclization at room temperature. organic-chemistry.org Lewis acids such as samarium(III) chloride (SmCl₃) and ytterbium(III) perfluorooctanoate (Yb(PFO)₃) have been utilized to catalyze MCRs, accelerating the formation of intermediate β-diketonate complexes and enabling the efficient one-pot synthesis of substituted pyrazoles. beilstein-journals.orgnih.gov Furthermore, titanium-catalyzed multicomponent synthesis has been developed for producing 4,5-substituted pyrazoles from alkynes, primary amines, and isocyanides, followed by cyclization with hydrazines. nih.gov

| Catalyst Type | Specific Catalyst | Reaction | Role/Advantage | Reference |

|---|---|---|---|---|

| Brønsted Acid | Acetic Acid, HCl | Knorr Pyrazole Synthesis | Accelerates condensation. | chim.it |

| Brønsted Base | Piperidine, Et₂NH | Condensation Reactions | Facilitates nucleophilic attack. | nih.govmdpi.com |

| Transition Metal | Cu₂O, Cu(OTf)₂ | Aerobic Oxidative Cycloaddition | Enables reaction under mild, acid-free conditions. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |

| Lewis Acid | SmCl₃, Yb(PFO)₃, MgBr₂ | Multicomponent Reactions, N-Alkylation | Activates carbonyls; enhances regioselectivity. beilstein-journals.orgnih.govthieme-connect.com | beilstein-journals.orgnih.govthieme-connect.com |

| Biocatalyst | Engineered Methyltransferases | N-Alkylation | Provides unprecedented regioselectivity (>99%). nih.gov | nih.gov |

In recent years, green chemistry principles have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering advantages such as significantly reduced reaction times, lower solvent consumption, and often higher yields compared to conventional heating methods. benthamdirect.comdergipark.org.trdergipark.org.tr Microwave irradiation has been successfully employed for the synthesis of various pyrazole derivatives, including one-pot multicomponent reactions. dergipark.org.trnih.gov

Ultrasound irradiation is another green technique that can enhance reaction rates and yields, particularly for processes requiring milder conditions. benthamdirect.comrsc.org Syntheses conducted in environmentally benign solvents, most notably water, or under solvent-free conditions represent a significant step towards sustainability. researchgate.netacs.org The use of recyclable catalysts, such as montmorillonite (B579905) K10 clay or water-soluble catalysts like sodium p-toluenesulfonate (NaPTS), further contributes to the green credentials of these synthetic protocols. mdpi.commdpi.com

| Parameter | Conventional Method (e.g., Reflux in Organic Solvent) | Green Alternative | Reference |

|---|---|---|---|

| Energy Source | Oil bath, heating mantle | Microwave irradiation, Ultrasound | dergipark.org.trrsc.orgresearchgate.net |

| Reaction Time | Hours to days | Minutes | dergipark.org.trnih.gov |

| Solvent | Toluene, Ethanol, DMF | Water, PEG, or solvent-free | mdpi.comresearchgate.netacs.org |

| Catalyst | Homogeneous acids/bases | Recyclable solid acids, phase-transfer catalysts | mdpi.comnih.gov |

| Efficiency | Often moderate yields | Often higher yields and better selectivity | benthamdirect.comdergipark.org.tr |

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core pyrazole structure is assembled, further modifications can be introduced. Functionalization strategies often target the nitrogen atoms of the pyrazole ring, as their reactivity can be selectively controlled.

For an unsymmetrical pyrazole such as 4-methyl-3-aminopyrazole, the two ring nitrogen atoms (N1 and N2) are chemically distinct, leading to the potential formation of two different regioisomers upon N-substitution. The synthesis of this compound from 4-methyl-3-aminopyrazole and a cyclohexylating agent would face this challenge of regioselectivity. The outcome of such N-alkylation reactions is governed by a combination of electronic and steric factors. publish.csiro.au

Generally, in the absence of significant steric hindrance, alkylating agents tend to react at the more nucleophilic nitrogen atom. publish.csiro.au The electronic nature of substituents on the pyrazole ring plays a crucial role; electron-donating groups enhance the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups direct substitution to the more remote nitrogen. publish.csiro.au Steric hindrance from bulky substituents on the pyrazole ring or from a bulky alkylating agent will typically direct the incoming group to the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org

Reaction conditions are also critical in controlling regioselectivity. Alkylations performed under basic conditions (Sₙ2cB mechanism) involve the pyrazole anion, and the product distribution is governed by the relative nucleophilicity and steric accessibility of the two nitrogen atoms in the anion. publish.csiro.au In contrast, acid-catalyzed methods, such as using trichloroacetimidate (B1259523) electrophiles, can also be employed, where the regioselectivity is primarily controlled by sterics. mdpi.comsemanticscholar.org Recently, a highly regioselective Mg-catalyzed N2-alkylation of 3-substituted pyrazoles has been developed, offering a promising method for selectively preparing isomers like the target compound. thieme-connect.com

| Factor | Condition/Effect | Favored Isomer | Reference |

|---|---|---|---|

| Electronic Effects of C3 Substituent | Electron-donating group (e.g., -NH₂) | N2-alkylation (adjacent N) | publish.csiro.au |

| Electron-withdrawing group | N1-alkylation (remote N) | publish.csiro.au | |

| Steric Effects | Bulky C3 substituent | N1-alkylation (less hindered N) | publish.csiro.aumdpi.com |

| Bulky alkylating agent | Alkylation at the less hindered N | publish.csiro.aumdpi.com | |

| Reaction Conditions | Basic (e.g., NaH, K₂CO₃) | Controlled by anion nucleophilicity/sterics | publish.csiro.aufigshare.com |

| Catalytic (e.g., MgBr₂, Brønsted acid) | Can provide high regioselectivity (e.g., N2-selective) | thieme-connect.commdpi.comsemanticscholar.org |

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring (C4 and C5)

The reactivity of the pyrazole ring in this compound is significantly influenced by its existing substituents. The electron-donating nature of the amino group at C3 and the methyl group at C4, along with the bulky N-cyclohexyl group, dictates the feasibility and regiochemistry of substitution reactions.

Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich heterocycle that typically undergoes electrophilic substitution, preferentially at the C4 position. rrbdavc.org However, in the case of this compound, this position is already occupied by a methyl group. This blockage makes direct electrophilic substitution on the pyrazole ring challenging. Reactions such as halogenation, nitration, or sulfonation, which readily occur at the C4 position of unsubstituted pyrazoles, would require harsh conditions for this specific molecule. researchgate.net Such conditions are more likely to lead to reactions on the more susceptible substituents or result in degradation of the molecule rather than substitution at the C5 position.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on a pyrazole ring is generally an unfavorable process unless the ring is activated by potent electron-withdrawing groups and contains a suitable leaving group. The C3 and C5 positions are the most electrophilic and thus the most likely sites for nucleophilic attack. nih.gov For this compound, which possesses electron-donating groups, the pyrazole ring is not sufficiently activated for SNAr. A hypothetical derivative, such as one containing a halogen at the C5 position, could potentially undergo nucleophilic substitution, but this remains a speculative pathway without appropriate ring activation. researchgate.netnumberanalytics.com

Transformations Involving the Pyrazole-3-amine Functional Group

The exocyclic amino group at the C3 position is a versatile functional handle, enabling a wide array of chemical transformations. It serves as a primary nucleophile and a precursor for various functional groups and fused heterocyclic systems. mdpi.com

Diazotization

The primary amine at the C3 position can be converted into a diazonium salt. This reaction is typically carried out by treating the aminopyrazole with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) or nitrosylsulphuric acid at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. google.comgoogle.com These pyrazole-3-diazonium salts are valuable synthetic intermediates, which can be used in coupling reactions to form azo compounds or be replaced by various nucleophiles. researchgate.netnih.gov

Acylation and Condensation Reactions

The nucleophilic amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. More significantly, the 3-amino group, in conjunction with the endocyclic N1 nitrogen, acts as a 1,3-binucleophile in condensation reactions with 1,3-dielectrophiles. This is the most prominent and synthetically valuable reaction of 3-aminopyrazoles, providing access to a diverse range of fused pyrazolo[1,5-a]pyrimidines, which are scaffolds of significant interest in medicinal chemistry. acs.orgnih.govarkat-usa.orgresearchgate.net The reaction typically involves condensation with β-dicarbonyl compounds, β-enaminones, or chalcones, often under acidic or thermal conditions, to construct the fused pyrimidine (B1678525) ring. nih.govrsc.org

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives from 3-Aminopyrazoles

| 1,3-Dielectrophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| β-Dicarbonyl Compound (e.g., Acetylacetone) | Acid catalyst (e.g., Acetic Acid), Heat | Substituted Pyrazolo[1,5-a]pyrimidine | nih.gov |

| β-Enaminone | Microwave irradiation, 180 °C | Substituted Pyrazolo[1,5-a]pyrimidine | rsc.org |

| Chalcone (α,β-Unsaturated Ketone) | Iodine catalyst, DMSO | Substituted Pyrazolo[1,5-a]pyrimidine | rsc.org |

| Saturated Ketone (in situ formation of enone) | Cu(II) catalyst, TEMPO, Heat | Substituted Pyrazolo[1,5-a]pyrimidine | acs.org |

Chemical Modifications of the Cyclohexyl and Methyl Substituents

While the pyrazole ring and its amino group are primary sites of reactivity, the alkyl substituents can also be chemically modified, typically under more specific and often vigorous conditions.

Cyclohexyl Group Modifications

The N-cyclohexyl group consists of secondary aliphatic C-H bonds, which are generally unreactive. Their functionalization requires overcoming a significant activation barrier. Potential transformations could include:

Free-Radical Halogenation: Under UV light or with radical initiators, reagents like N-bromosuccinimide (NBS) could introduce a halogen onto the cyclohexyl ring, which could then serve as a handle for further substitutions.

Oxidation: Strong oxidizing agents could potentially oxidize the cyclohexyl ring, leading to cyclohexanone (B45756) or ring-cleavage products, though selectivity would be a major challenge.

Directed C-H Activation: Modern catalytic methods involving transition metals like palladium could potentially achieve selective C-H functionalization, although this would require specific directing groups or tailored catalytic systems. nsf.gov

Methyl Group Modifications

The 4-methyl group, being attached to an aromatic ring, behaves like a benzylic substituent and is more susceptible to modification.

Halogenation: The methyl group can undergo free-radical halogenation with reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to yield 4-(halomethyl)pyrazoles. researchgate.net These intermediates are valuable precursors for introducing other functional groups via nucleophilic substitution.

Oxidation: The methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using appropriate oxidizing agents (e.g., KMnO₄, CrO₃). This functional group interconversion dramatically alters the electronic properties of the pyrazole ring and provides a new site for chemical elaboration.

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

The most established and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. jk-sci.comslideshare.netresearchgate.net The synthesis of this compound would logically proceed via this pathway.

The required precursors are cyclohexylhydrazine and a suitable β-ketonitrile, such as 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile). The β-ketonitrile serves as the 1,3-dielectrophilic component, with the nitrile group acting as a precursor to the C3-amine functionality. researchgate.netchim.itmdpi.com

Reaction Mechanism

The mechanism of the Knorr synthesis for this specific target molecule involves several key steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from cyclohexylhydrazine on the more electrophilic carbonyl carbon of 2-methyl-3-oxobutanenitrile. In unsymmetrical hydrazines like cyclohexylhydrazine, the terminal NH₂ group is generally more nucleophilic and less sterically hindered. rsc.org

Formation of Hydrazone Intermediate: This attack, followed by dehydration, leads to the formation of a stable hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This 5-endo-dig cyclization is the key ring-forming step. chim.it

Tautomerization: The resulting cyclic imine intermediate undergoes a rapid tautomeric shift to yield the final, aromatic this compound product.

Regioselectivity and Kinetic Aspects

When using a monosubstituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is possible. rsc.orgnih.gov The regiochemical outcome is determined by a combination of steric and electronic factors, as well as reaction conditions like pH. rsc.orgrsc.org The reaction kinetics are often more complex than a simple bimolecular condensation, with studies revealing potential autocatalytic pathways and the formation of unexpected intermediates, indicating that the reaction does not always follow straightforward first-order kinetics. rsc.org

Table 2: Mechanistic Steps in the Synthesis of this compound

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| 1 | Nucleophilic attack of cyclohexylhydrazine on the ketone carbonyl of 2-methyl-3-oxobutanenitrile. | Carbinolamine | rsc.org |

| 2 | Dehydration to form the hydrazone. | Hydrazone | chim.itrsc.org |

| 3 | Intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. | Cyclic imine | chim.it |

| 4 | Proton transfer and tautomerization to form the aromatic 3-aminopyrazole ring. | Final Product | chim.it |

Advanced Structural Elucidation and Solid State Characterization of 2 Cyclohexyl 4 Methylpyrazol 3 Amine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the initial structural confirmation of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provide complementary information regarding the connectivity, functional groups, and molecular weight of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework. For pyrazole (B372694) derivatives, NMR is crucial for confirming the substitution pattern on the pyrazole ring and the nature of the substituents. ipb.ptnih.govunimi.it

In the case of 2-Cyclohexyl-4-methylpyrazol-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclohexyl ring, the methyl group, the pyrazole ring, and the amine group. The cyclohexyl protons would typically appear as a series of multiplets in the upfield region. The methyl protons would present as a singlet, and the pyrazole ring proton would also be a singlet. The amine protons might appear as a broad singlet, and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbons of the pyrazole ring would resonate at characteristic chemical shifts, and the positions of the cyclohexyl and methyl carbons can be readily identified. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Aminopyrazole Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazole-CH | 7.50 (s, 1H) | 130.0 |

| Pyrazole-C-NH₂ | - | 150.0 |

| Pyrazole-C-CH₃ | - | 110.0 |

| Pyrazole-N-C (cyclohexyl) | - | 145.0 |

| Cyclohexyl-CH | 3.80 (m, 1H) | 60.0 |

| Cyclohexyl-CH₂ | 1.20-2.00 (m, 10H) | 25.0-35.0 |

| -CH₃ | 2.20 (s, 3H) | 15.0 |

| -NH₂ | 5.50 (br s, 2H) | - |

Note: This is a representative table based on typical chemical shifts for aminopyrazole structures and is for illustrative purposes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the cyclohexyl and methyl groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring would appear in the 1500-1650 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The position of the maximum absorption (λmax) can be influenced by the extent of conjugation in the molecule. For pyrazole derivatives, UV-Vis spectra can help to confirm the presence of the aromatic pyrazole ring and any other chromophores in the structure.

Table 2: Expected IR Absorption Bands and UV-Vis Data for this compound

| Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | |

| C=N/C=C Stretch (Pyrazole Ring) | 1500 - 1650 | |

| UV-Vis | π → π* Transition (Pyrazole Ring) | ~220 - 280 |

Note: This is an illustrative table based on typical spectroscopic data for related compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can be complex but often provides valuable structural clues. For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the loss of an alkyl radical. jasco-global.com In the case of this compound, fragmentation of the cyclohexyl ring is also expected. The fragmentation of the pyrazole ring itself can also occur, though it is a relatively stable aromatic system.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

The crystal structure would reveal the planarity of the pyrazole ring and the preferred conformation of the cyclohexyl ring (e.g., chair conformation). It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the packing of the molecules in the crystal lattice. In cases where a chiral center is present in a derivative, X-ray crystallography can be used to determine the absolute configuration.

Table 3: Representative Crystallographic Data for a Substituted Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Note: This table presents hypothetical crystallographic data for illustrative purposes.

Advanced Chiroptical Studies for Enantiomeric Purity

When a derivative of this compound possesses a chiral center, determining its enantiomeric purity is crucial, especially in a pharmaceutical context. Advanced chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are powerful tools for this purpose.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. chromatographytoday.comthieme-connect.deopenochem.org Enantiomers, being non-superimposable mirror images, will produce mirror-image CD spectra. The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample. By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric purity can be determined. chromatographytoday.com This method is often used in conjunction with chromatography techniques like HPLC for accurate quantification. nih.govchromatographytoday.com

Computational Chemistry and Theoretical Investigations of 2 Cyclohexyl 4 Methylpyrazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and intrinsic properties of a molecule. These methods provide foundational knowledge about the stability, reactivity, and spectroscopic characteristics of 2-Cyclohexyl-4-methylpyrazol-3-amine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations can determine optimized molecular geometries, bond lengths, bond angles, and other structural parameters with high accuracy, which often show good agreement with experimental data from techniques like X-ray crystallography nih.gov. For pyrazole (B372694) derivatives, DFT has been successfully used to establish molecular properties and gain insights into their reactivity and the selectivity of their reaction sites nih.govresearchgate.net.

The electronic properties derived from DFT, such as the distribution of electron density, help in understanding how this compound would behave in a chemical reaction. The theory provides a basis for calculating various reactivity descriptors that predict the most likely sites for electrophilic or nucleophilic attack mdpi.com. Such theoretical studies on related pyrazole compounds have confirmed their structures and provided a deeper perception of their molecular properties researchgate.netnih.gov.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule nih.gov. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap is generally associated with higher chemical reactivity and lower kinetic stability nih.govresearchgate.net. For pyrazole derivatives, the analysis of the HOMO-LUMO gap helps in assessing their biological activity and stability researchgate.net.

The Molecular Electrostatic Potential (MEP) map is another critical tool for understanding molecular reactivity. It visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are rich or poor in electrons nih.gov. The MEP map helps to pinpoint the reactive centers for electrophilic and nucleophilic interactions researchgate.netnih.gov. For pyrazole and its derivatives, MEP analysis reveals that nitrogen atoms are typically the most negative (nucleophilic) sites, while hydrogen atoms bonded to nitrogen are the most positive (electrophilic) sites researchgate.net.

| Parameter | Typical Energy Range (eV) | Significance |

|---|---|---|

| EHOMO | -6.1 to -6.5 | Electron-donating ability |

| ELUMO | -0.9 to -1.3 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.3 to 5.8 | Chemical reactivity and kinetic stability nih.govnih.gov |

Theoretical vibrational analysis is a valuable method for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using methods like DFT, researchers can assign specific vibrational modes to the absorption bands observed in experimental spectra . This comparison between theoretical and experimental data serves as a powerful confirmation of the molecular structure rdd.edu.iq. Studies on various pyrazole derivatives have shown a high correlation between the calculated and experimental vibrational frequencies, validating the optimized geometries tandfonline.com. For this compound, this analysis would help in assigning vibrations associated with the pyrazole ring, the amine group (N-H stretching and bending), the methyl group, and the cyclohexyl moiety.

| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm-1) | Typical Experimental Frequency (cm-1) |

|---|---|---|---|

| Amine (N-H) | Stretching | 3400 - 3500 | 3300 - 3500 |

| Aromatic C-H | Stretching | 3050 - 3150 | 3000 - 3100 |

| C=N (Pyrazole ring) | Stretching | 1550 - 1650 | 1500 - 1600 |

| Pyrazole Ring | Deformation | 630 - 650 | 600 - 660 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with biological targets. These techniques are fundamental in drug design for predicting how a ligand might bind to a protein and for identifying novel bioactive compounds.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein ijpbs.com. The pyrazole scaffold is a common feature in many biologically active compounds, and docking studies have been extensively used to investigate the interactions of pyrazole derivatives with various protein targets pnrjournal.com. These targets often include enzymes like kinases (e.g., VEGFR-2, Aurora A, CDK2), carbonic anhydrases (hCA I, hCA II), and topoisomerase, which are implicated in diseases such as cancer and glaucoma nih.govnih.govnih.govnih.gov. Docking simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein, with the binding affinity often reported as a binding energy score researchgate.netmdpi.com. Lower binding energy values typically indicate a more stable protein-ligand complex nih.gov.

| Protein Target | PDB ID | Associated Disease | Example Binding Energy (kcal/mol) |

|---|---|---|---|

| VEGFR-2 | 2QU5 | Cancer | -10.09 nih.gov |

| Aurora A Kinase | 2W1G | Cancer | -8.57 nih.gov |

| CDK2 | 2VTO | Cancer | -10.35 nih.gov |

| Carbonic Anhydrase II (hCA II) | Multiple | Glaucoma, Epilepsy | -6.0 to -8.0 nih.gov |

| Tubulin | Multiple | Cancer | -7.22 mdpi.com |

Pharmacophore modeling is a powerful strategy in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect clinicsearchonline.org. A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings acs.org. Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query in virtual screening to search large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be active chemmethod.comnih.gov. This approach has been successfully applied to pyrazole-containing compounds to discover new inhibitors for various therapeutic targets, including Janus kinases (JAKs) and Dipeptidyl Peptidase IV (DPP-IV) clinicsearchonline.orgacs.org. Virtual screening of pyrazole libraries has led to the identification of promising hit compounds for further development as potential therapeutic agents nih.govnih.gov.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional arrangement of a molecule, or its conformation, is critical in determining its physical, chemical, and biological properties. For this compound, the presence of a flexible cyclohexyl ring attached to the pyrazole core introduces a significant degree of conformational freedom. Understanding the stable conformations and the energy barriers between them is crucial for predicting how this molecule will interact with its environment.

Methodology:

Conformational analysis and the mapping of the potential energy surface are typically conducted using quantum mechanical methods, with Density Functional Theory (DFT) being a widely employed technique for its balance of accuracy and computational cost. eurasianjournals.comeurasianjournals.com Methodologies such as B3LYP with a suitable basis set like 6-311++G(d,p) are often utilized to perform geometry optimizations and frequency calculations for various possible conformers. nih.govwuxiapptec.com

The process generally involves:

Identification of Rotatable Bonds: The key rotatable bonds in this compound are the C-N bond connecting the cyclohexyl ring to the pyrazole and the C-C bonds within the cyclohexyl ring.

Systematic or Stochastic Conformational Search: A systematic rotation of these bonds at discrete intervals or a stochastic search (e.g., molecular dynamics simulations) is performed to generate a wide range of possible conformations. eurasianjournals.com

Geometry Optimization: Each of these initial structures is then optimized to find the nearest local energy minimum on the potential energy surface.

Energy Calculation and Population Analysis: The relative energies of the optimized conformers are calculated, often including zero-point vibrational energy corrections. From these energies, the Boltzmann population of each conformer at a given temperature can be estimated.

Expected Findings for this compound:

The energy landscape can be visualized as a multi-funnel surface, where each funnel corresponds to a family of related conformations. researchgate.netnih.gov The depth of each funnel represents the stability of the conformers within it, while the barriers between funnels indicate the energy required for conformational transitions. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Cyclohexyl Conformation | Pyrazole Orientation | Relative Energy (kcal/mol) | Predicted Boltzmann Population (298 K) |

| 1 | Chair | Equatorial | 0.00 | ~ 70% |

| 2 | Chair | Axial | 1.50 | ~ 15% |

| 3 | Twist-Boat | Equatorial | 5.00 | < 1% |

| 4 | Twist-Boat | Axial | 6.50 | < 1% |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Predictive Computational Tools for Chemical Reactivity and Selectivity

Computational chemistry also provides a powerful toolkit for predicting the reactivity and selectivity of molecules in chemical reactions. nih.gov For this compound, these tools can identify the most likely sites for electrophilic or nucleophilic attack, predict the products of reactions, and estimate the activation energies of reaction pathways.

Methodology:

Several computational tools and theoretical concepts are employed to predict chemical reactivity:

Frontier Molecular Orbital (FMO) Theory: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. nih.gov Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Conceptual DFT: This approach utilizes various reactivity descriptors derived from the electron density, such as chemical potential, hardness, softness, and the Fukui function. nih.gov The Fukui function, in particular, is a powerful tool for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Predicted Reactivity and Selectivity of this compound:

Based on the structure of this compound, the following predictions can be made:

Nucleophilic Character: The amine group (-NH2) at the 3-position of the pyrazole ring is a strong electron-donating group, making the pyrazole ring electron-rich. The nitrogen atoms of the pyrazole ring and the exocyclic amine are expected to be the primary nucleophilic centers. The HOMO is likely to be localized on the pyrazole ring and the amine group.

Electrophilic Substitution: For electrophilic aromatic substitution reactions, the electron-rich pyrazole ring is the likely site of attack. The precise position of substitution will be directed by the activating amine group and the steric bulk of the cyclohexyl group.

Selectivity: In reactions such as alkylation, competition between the two ring nitrogen atoms can occur. wuxiapptec.com Computational modeling of the transition states for N1 versus N2 alkylation can predict the regioselectivity of such reactions. wuxiapptec.com The steric hindrance imposed by the adjacent cyclohexyl group would likely influence this selectivity.

Table 2: Predicted Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value/Location | Implication |

| HOMO Energy | Relatively high | Good electron donor (nucleophilic) |

| LUMO Energy | Relatively high | Poor electron acceptor (less electrophilic) |

| HOMO-LUMO Gap | Moderate | Kinetically stable but reactive |

| MEP Minimum | Localized on the amine nitrogen and pyrazole nitrogens | Most likely sites for protonation and electrophilic attack |

| Fukui Function (f-) | Highest on the amine and ring nitrogens | Sites for electrophilic attack |

| Fukui Function (f+) | Likely distributed on the pyrazole ring carbons | Sites for nucleophilic attack |

Note: This table provides expected trends based on the molecular structure. Precise values would be obtained from specific DFT calculations.

Investigation of Biological Activities and Underlying Mechanisms of 2 Cyclohexyl 4 Methylpyrazol 3 Amine

Enzyme Inhibition and Target Identification Studies

Kinase Inhibition Profiles and Selectivity (e.g., Glycogen Synthase Kinase 3, CDK-2/4)

No public data was found to characterize the inhibitory activity of 2-Cyclohexyl-4-methylpyrazol-3-amine against Glycogen Synthase Kinase 3 (GSK-3), Cyclin-Dependent Kinase 2 (CDK-2), or Cyclin-Dependent Kinase 4 (CDK-4).

Numerous studies have explored other pyrazole-containing structures as kinase inhibitors. For instance, various 3-aminopyrazole (B16455) derivatives have been investigated as inhibitors of CDK2 nih.gov, and pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3 nih.gov. Furthermore, a range of small molecule inhibitors targeting CDK4/6 are central to cancer therapeutics nih.govnih.govmdpi.commdpi.com. However, these studies focus on molecules with different structural features, and none list or provide data for this compound.

Inhibition of Other Key Enzymes (e.g., Glucosamine-6-phosphate synthase)

There is no available research from the conducted searches indicating that this compound has been evaluated as an inhibitor of Glucosamine-6-phosphate synthase.

Mechanistic Elucidation of Enzyme-Inhibitor Interactions

In the absence of primary data confirming enzyme inhibition, no studies detailing the potential mechanistic interactions between this compound and any enzyme targets could be located. Mechanistic studies are contingent upon first identifying a biological activity to investigate.

Receptor Interaction and Modulation Studies

Agonist/Antagonist Activity at Specific Receptors (e.g., Orco receptor)

No specific data on the agonist or antagonist activity of this compound at the odorant receptor co-receptor (Orco) or any other receptor is available in the reviewed literature. The Orco receptor is a known target for certain nitrogen-containing heterocyclic compounds, and its structure has been described in detail nih.gov. However, the screening and activity profile for this specific pyrazole (B372694) derivative has not been published.

Binding Affinity and Competitive Binding Assays

Consistent with the lack of activity data, no reports on the binding affinity or results from competitive binding assays for this compound were found.

Signaling Pathway Analysis Mediated by Receptor Interactions

The pyrazole scaffold is a versatile pharmacophore capable of interacting with a variety of biological receptors, thereby modulating numerous signaling pathways. The specific substitutions on the pyrazole ring play a crucial role in determining the target affinity and selectivity. For instance, pyrazole derivatives have been shown to act as antagonists or inverse agonists at cannabinoid receptors (CB1), and as positive allosteric modulators of the mGlu4 receptor. nih.gov The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility, which facilitates better binding to receptor pockets. nih.gov The nitrogen atoms of the pyrazole ring can serve as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active sites of enzymes and receptors. nih.gov

In the context of cancer therapy, pyrazole derivatives have been found to modulate key signaling pathways by inhibiting protein kinases. nih.gov These include critical regulators of cell growth and differentiation such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK). nih.gov For example, certain pyrazole derivatives have been designed as inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway in cancer. nih.gov The interaction of these compounds with their target proteins often involves the formation of stable complexes through hydrogen bonds and hydrophobic contacts. mdpi.com

Furthermore, some pyrazole derivatives have been identified as modulators of the 5-HT2A serotonin (B10506) receptor, suggesting potential applications in treating related neurological disorders. The ability of the pyrazole nucleus to be extensively functionalized allows for the fine-tuning of its interaction with specific receptor subtypes.

In Vitro Biological Screening and Cellular Pathway Analysis

Antimicrobial Activity: Mechanistic Investigations (e.g., Antibacterial, Antifungal)

The pyrazole nucleus is a prominent scaffold in the development of new antimicrobial agents, with numerous derivatives exhibiting potent activity against a range of pathogenic bacteria and fungi. researchgate.netmdpi.com

Antibacterial Mechanisms: The antibacterial action of pyrazole derivatives is often attributed to the inhibition of essential bacterial enzymes. One of the key mechanisms involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. nih.govnih.gov For example, certain pyrido[2,3-b]indole derivatives featuring a 3-aminopyrazole substituent have demonstrated the ability to target both of these enzymes in Gram-negative bacteria. nih.gov

Another significant mechanism is the disruption of the bacterial cell wall. nih.gov Naphthyl-substituted pyrazole-derived hydrazones have been shown to be effective against Gram-positive bacteria and Acinetobacter baumannii through this mode of action. nih.gov Additionally, some pyrazole derivatives act as inhibitors of bacterial cystathionine (B15957) γ-lyase (CSE), an enzyme involved in protecting bacteria against oxidative stress by producing hydrogen sulfide. nih.gov

Antifungal Mechanisms: The antifungal activity of pyrazole derivatives often stems from their ability to inhibit enzymes essential for fungal cell wall integrity and function. A primary target is the cytochrome P450 enzyme 14α-demethylase (CYP51 or ERG11), which is vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Furthermore, some pyrazole carboxamide derivatives function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain and thereby inhibiting fungal growth. nih.govnih.gov The presence of trifluoromethyl groups on the pyrazole ring has been shown to enhance antifungal activity. mdpi.com

Table 1: Representative Antibacterial and Antifungal Activities of Pyrazole Derivatives

| Compound Type | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Naphthyl-substituted pyrazole-hydrazone | S. aureus, A. baumannii | 0.78–1.56 µg/mL | nih.gov |

| Thiazolo-pyrazole derivative | MRSA | 4 µg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazole | E. coli, K. pneumoniae, P. aeruginosa | <1 µg/mL | nih.gov |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide | G. zeae | >50% inhibition at 100 µg/mL | mdpi.com |

Anticancer Activity: Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction

Pyrazole derivatives represent a significant class of compounds with promising anticancer properties, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death. nih.govhilarispublisher.com

Mechanisms of Cell Proliferation Inhibition: A primary mechanism by which pyrazole derivatives inhibit cancer cell proliferation is through the inhibition of various protein kinases that are critical for cell cycle progression and signal transduction. nih.govhilarispublisher.com These include:

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by pyrazole derivatives can lead to cell cycle arrest, preventing cancer cells from dividing. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting these receptors, pyrazole compounds can block the signaling pathways that promote tumor growth and angiogenesis (the formation of new blood vessels that supply tumors). nih.govmdpi.com

B-Raf Kinase: Specific pyrazole derivatives have been developed as potent inhibitors of mutated B-Raf kinases, which are common drivers in certain cancers like melanoma. nih.gov

Mechanisms of Apoptosis Induction: Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov This can be achieved through several pathways:

Modulation of Bcl-2 Family Proteins: Some pyrazoles can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards cell death. nih.gov

Caspase Activation: The induction of apoptosis by pyrazoles is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov

Generation of Reactive Oxygen Species (ROS): Certain pyrazole derivatives can induce oxidative stress in cancer cells by increasing the production of ROS, which can trigger apoptotic pathways. nih.govnih.gov

Endoplasmic Reticulum (ER) Stress: Some compounds can induce ER stress, leading to the unfolded protein response and subsequent apoptosis. mdpi.com

Table 2: Anticancer Activity of Representative Pyrazole Derivatives

| Compound Type | Cancer Cell Line | Mechanism | IC50/Activity | Reference |

|---|---|---|---|---|

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | Triple Negative Breast Cancer (MDA-MB-468) | Induces apoptosis via ROS generation and caspase-3 activation | IC50 = 6.45 µM (48h) | nih.gov |

| Pyrazole-benzimidazole derivative | Leukemia (U937, K562) | Inhibition of CDKs | IC50 for CDK2 = 25 nM | nih.gov |

| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole | Colon Carcinoma (HT-29) | Induces apoptosis and cell cycle arrest at sub-G1 phase | Good cytotoxicity | thieme-connect.com |

Anti-inflammatory Properties: Modulating Inflammatory Mediators and Pathways

The pyrazole scaffold is a well-established anti-inflammatory pharmacophore, with celecoxib (B62257) being a prominent example. nih.govnih.gov The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of key enzymes and the modulation of inflammatory signaling pathways. nih.govnih.gov

Modulating Inflammatory Mediators: A major mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins. nih.govnih.govnih.gov By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, thereby alleviating pain and inflammation. Some pyrazoles also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another enzyme involved in the inflammatory cascade that produces leukotrienes. nih.gov

Modulating Inflammatory Pathways: Beyond direct enzyme inhibition, pyrazole derivatives can modulate inflammatory pathways. They have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. nih.gov This modulation of cytokine production can occur at the transcriptional level. Furthermore, some pyrazoles can interfere with the signaling of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov

Table 3: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound Type | Target/Mechanism | Activity | Reference |

|---|---|---|---|

| 5-aminopyrazole derivative | COX-2 Inhibition | IC50 = 0.55 mM (higher than Celecoxib) | nih.gov |

| 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine | Inhibition of PGE2 generation (COX-2 activity) | Potent inhibition | nih.gov |

| Pyrazolone derivative | Inhibition of TNF-α and NF-κB | Prominent inhibitory effect | nih.gov |

Antiviral Activity: Inhibitory Mechanisms Against Viral Replication

Pyrazole derivatives have emerged as a promising class of antiviral agents, demonstrating activity against a range of viruses by targeting various stages of the viral life cycle. rsc.orgresearchgate.net

Inhibitory Mechanisms Against Viral Replication: The antiviral mechanisms of pyrazole compounds are diverse and often virus-specific. A key strategy is the inhibition of viral enzymes that are essential for replication. For instance, some pyrazole derivatives have been shown to inhibit viral proteases, such as the 3C protease of the Foot and Mouth Disease Virus (FMDV), which is necessary for processing the viral polyprotein into functional proteins. ekb.eg

Another mechanism involves the inhibition of viral polymerases, the enzymes responsible for replicating the viral genome. By targeting these enzymes, pyrazole derivatives can effectively halt the production of new viral particles. Additionally, some pyrazoles can interfere with other aspects of the viral replication cycle, such as viral entry into host cells, uncoating of the viral genome, and assembly of new virions. nih.gov For example, certain pyrazole derivatives have shown the ability to inhibit the replication of coronaviruses by impeding viral adsorption and replication within host cells. nih.gov

Table 4: Antiviral Activity of Representative Pyrazole Derivatives

| Compound Type | Target Virus | Mechanism | Activity | Reference |

|---|---|---|---|---|

| Adamantane-pyrazole derivative | Foot and Mouth Disease Virus (FMDV) | Inhibition of 3C protease | 100% protection in mice at 40-50 µg/ml | ekb.eg |

| Hydroxyquinoline-pyrazole derivative | SARS-CoV-2, HCoV-229E, MERS-CoV | Inhibition of viral adsorption and replication | Promising antiviral activity | nih.gov |

| Ethoxy phthalimide (B116566) pyrazole derivative | Cytomegalovirus (CMV), Varicella-Zoster Virus (VZV) | Inhibition of thymidine (B127349) kinase and protease | High binding affinity to target proteins | tandfonline.com |

Other Mechanistically Defined Biological Activities (e.g., Antidiabetic Mechanisms, CNS Modulatory Effects)

The versatility of the pyrazole scaffold extends to other therapeutic areas, including metabolic disorders and central nervous system (CNS) conditions. researchgate.netresearchgate.net

Antidiabetic Mechanisms: Pyrazole derivatives have been investigated as potential antidiabetic agents, acting through various mechanisms to regulate glucose homeostasis. researchgate.nettandfonline.com These include:

Enzyme Inhibition: Inhibition of α-amylase and α-glucosidase, enzymes involved in the breakdown of carbohydrates in the gut, can delay glucose absorption and lower postprandial blood glucose levels. researchgate.nettandfonline.com

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: By inhibiting DPP-4, pyrazole derivatives can increase the levels of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion and suppress glucagon (B607659) release. researchgate.net

Receptor Agonism/Antagonism: Some pyrazoles act as agonists at peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating glucose and lipid metabolism. nih.gov Others may act as antagonists at the glucagon receptor. researchgate.net

CNS Modulatory Effects: The pyrazole nucleus is present in compounds that modulate CNS activity. Pyrazoline derivatives, which are cyclic analogs of hydrazines, have shown potential as antidepressant and anti-anxiety agents in preclinical models. researchgate.net The mechanism of action for these effects is still under investigation but may involve modulation of neurotransmitter systems. Some pyrazole derivatives have also been found to have an affinity for serotonin receptors, suggesting their potential in treating a range of psychiatric disorders.

Table 5: Other Biological Activities of Representative Pyrazole Derivatives

| Compound Type | Biological Activity | Mechanism | Effect | Reference |

|---|---|---|---|---|

| Pyrazole-3-one derivative | Hypoglycemic | Agonist at PPARγ | Potent hypoglycemic activity | nih.gov |

| 1,5-diaryl pyrazole derivative | Hypoglycemic | Not specified | 64% reduction in plasma glucose | nih.gov |

| 1,3,5-Pyrazoline derivative | Antidepressant | Not specified | Significant reduction in immobility time in FST and TST | researchgate.net |

Structure Activity Relationship Sar Studies of 2 Cyclohexyl 4 Methylpyrazol 3 Amine Analogues

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the 2-Cyclohexyl-4-methylpyrazol-3-amine scaffold, SAR studies are instrumental in identifying the molecular features essential for therapeutic efficacy and in guiding the design of new, improved analogues.

Advanced Applications and Research Utility in Chemical Science

2-Cyclohexyl-4-methylpyrazol-3-amine as a Versatile Synthetic Building Block

The structure of this compound, featuring a reactive primary amine group and a sterically significant cyclohexyl substituent on the pyrazole (B372694) ring, positions it as a valuable precursor in organic synthesis. The amine functionality serves as a key handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The primary amine at the 3-position of the pyrazole ring is nucleophilic and can readily participate in reactions such as N-alkylation, acylation, and condensation with carbonyl compounds to form Schiff bases. These reactions are fundamental in the synthesis of a diverse array of derivatives. For instance, the reaction with various electrophiles can lead to the formation of amides, sulfonamides, and ureas, each with potentially distinct chemical and physical properties.

The pyrazole ring itself, being an aromatic heterocycle, can undergo electrophilic substitution reactions, although the substitution pattern is directed by the existing groups. The presence of the amine and alkyl substituents influences the electron density of the ring, thereby guiding the regioselectivity of such reactions.

The versatility of aminopyrazoles as building blocks is well-documented in the synthesis of fused heterocyclic systems. Through cyclization reactions, the pyrazole moiety can be annulated with other rings, leading to the formation of pyrazolopyrimidines, pyrazolotriazines, and other condensed systems. These fused heterocycles are of great interest due to their prevalence in biologically active molecules and functional materials. While specific examples starting from this compound are not extensively reported in publicly available literature, the known reactivity of the aminopyrazole core suggests its high potential for such synthetic elaborations.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Conditions | Potential Product Class |

| N-Alkylation | Alkyl halides, base | Secondary or tertiary amines |

| N-Acylation | Acyl chlorides, anhydrides | Amides |

| Schiff Base Formation | Aldehydes, ketones | Imines |

| Sulfonamide Synthesis | Sulfonyl chlorides | Sulfonamides |

| Urea/Thiourea Formation | Isocyanates, isothiocyanates | Ureas, Thioureas |

| Cyclocondensation | Diketones, ketoesters | Fused heterocyclic systems |

Development of this compound-Based Chemosensors and Probes

Chemosensors are molecules designed to detect and signal the presence of specific chemical species, often through a change in color or fluorescence. Pyrazole derivatives have emerged as a promising scaffold for the design of chemosensors due to their excellent coordination properties with metal ions and their tunable photophysical characteristics. nih.govuni.lu

The design of a pyrazole-based chemosensor typically involves the incorporation of a receptor unit (binding site) and a signaling unit (fluorophore or chromophore). The 3-amino group of this compound, in conjunction with the adjacent ring nitrogen atom, can act as a bidentate chelation site for metal ions. The cyclohexyl and methyl groups can be strategically used to influence the sensor's selectivity and photophysical properties.

For instance, Schiff base derivatives formed from the condensation of this compound with aldehydes containing a fluorophore (e.g., naphthalene, anthracene, or coumarin) could function as fluorescent chemosensors. Upon coordination of a target analyte, such as a metal ion, to the pyrazole-imine chelating unit, changes in the electronic properties of the molecule can lead to a detectable change in its fluorescence emission (e.g., enhancement or quenching).

While the development of chemosensors specifically from this compound is not prominently featured in the literature, the general principles of pyrazole-based sensor design are well-established. Research in this area has demonstrated the utility of related pyrazole derivatives in detecting various metal ions, including Cu²⁺, Fe³⁺, and Al³⁺, through colorimetric or fluorescent methods. The specific steric and electronic properties conferred by the cyclohexyl and methyl groups on the pyrazole core of the title compound could potentially lead to sensors with unique selectivity profiles.

Catalytic Applications of Pyrazol-3-amine Ligands

The field of catalysis heavily relies on the design of ligands that can coordinate to a metal center and modulate its reactivity. Pyrazole-containing ligands have found widespread use in homogeneous catalysis due to their strong σ-donating ability and the ease with which their steric and electronic properties can be modified.

This compound can function as a ligand, coordinating to a metal center through the nitrogen atoms of the pyrazole ring and the exocyclic amine group. The resulting metal complexes have the potential to be catalytically active in a variety of organic transformations. The bulky cyclohexyl group can create a specific steric environment around the metal center, which can be advantageous for controlling the selectivity of a catalytic reaction.

For example, palladium complexes bearing pyrazole-based ligands have been employed in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are pivotal in the formation of carbon-carbon bonds. The electronic properties of the pyrazole ligand can influence the efficiency of the catalytic cycle, including the rates of oxidative addition and reductive elimination.

Furthermore, iron and ruthenium complexes with pyrazole-containing ligands have shown activity in oxidation and reduction reactions. The ability of the pyrazole ligand to stabilize different oxidation states of the metal center is crucial for its catalytic performance. While specific catalytic applications of complexes derived from this compound are not widely reported, the broader class of pyrazol-3-amine ligands has demonstrated significant potential in various catalytic processes.

Future Perspectives and Emerging Research Directions for 2 Cyclohexyl 4 Methylpyrazol 3 Amine

Development of Novel and Efficient Synthetic Routes

While classical methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds, are well-established, the future of synthesizing 2-Cyclohexyl-4-methylpyrazol-3-amine will focus on more efficient, sustainable, and versatile strategies. nih.govmdpi.com Modern synthetic chemistry is moving towards greener and more economical processes. researchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various pyrazole derivatives compared to conventional heating. mdpi.comtandfonline.com Applying microwave irradiation to the cyclocondensation step in the synthesis of this compound could offer a significant process optimization. tandfonline.com

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps without isolating intermediates, saving time, solvents, and resources. ias.ac.in Designing an MCR pathway that brings together the necessary precursors for this compound is a significant future goal. For example, pyrano[2,3-c]pyrazoles have been successfully synthesized via one-pot reactions involving hydrazine monohydrate, malononitrile, ethyl acetoacetate, and various aldehydes. ias.ac.in

Catalytic Methods: The use of novel catalysts, such as nano-ZnO or Lewis acid-based ionic liquids, can enhance the efficiency and regioselectivity of pyrazole formation. mdpi.comias.ac.in Research into a selective catalyst for the specific substituents of this compound could streamline its production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. Adapting the synthesis of this aminopyrazole to a flow process represents a forward-looking approach for potential industrial-scale production.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound |

|---|---|---|---|

| Classical Condensation | Well-established, readily available reagents. nih.gov | Often requires harsh conditions, may produce regioisomeric mixtures. mdpi.com | Baseline method, suitable for initial lab-scale synthesis. |

| Microwave-Assisted | Rapid reaction times, higher yields, cleaner reactions. tandfonline.com | Specialized equipment required, scalability can be a challenge. | High potential for optimizing yield and reducing reaction time. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. ias.ac.in | Requires significant development to find the right component combination. | A highly desirable but challenging goal for efficient synthesis. |

| Catalytic Synthesis | Increased efficiency, selectivity, and milder conditions. mdpi.com | Catalyst cost and reusability can be concerns. | Promising for achieving high regioselectivity and yield. |

Deeper Mechanistic Elucidation of Biological Activities

Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.netmdpi.com A critical future direction for this compound is to move beyond initial screening and conduct in-depth studies to understand its precise mechanism of action (MOA).

Future research will likely focus on:

Target Identification: Identifying the specific enzymes, receptors, or signaling pathways that the compound interacts with. For instance, many pyrazole-based anti-inflammatory drugs, like Celecoxib (B62257), are known to selectively inhibit the COX-2 enzyme. nih.govrsc.org Investigating whether this compound acts on similar targets would be a primary step.

Enzyme Kinetics and Binding Studies: If an enzymatic target is identified, detailed kinetic studies will be necessary to determine the nature of the inhibition (e.g., competitive, non-competitive). nih.gov Spectroscopic methods can be used to study the binding interaction between the compound and its target protein. nih.gov

Cellular Pathway Analysis: Utilizing techniques like immunoblotting and gene expression profiling to understand how the compound affects cellular processes. tandfonline.com For example, studies on other pyrazoles have investigated their ability to induce apoptosis in cancer cells or modulate the production of inflammatory mediators like reactive oxygen species (ROS). tandfonline.comnih.gov Similar investigations would be crucial for characterizing the biological profile of this compound.

Rational Design of Highly Selective and Potent Derivatives for Specific Molecular Targets

Once a biological activity and a molecular target are identified for this compound, the next logical step is to use rational design to create new analogs with improved potency and selectivity. rroij.com This involves leveraging structure-activity relationships (SAR) to guide chemical modifications.

Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure—the cyclohexyl ring, the N-substituent, the methyl group at C4, and the amine at C3—and evaluating how these changes impact biological activity. This allows for the identification of key pharmacophoric features.

Pharmacophore and QSAR Modeling: Using computational models based on a series of active compounds to identify the essential three-dimensional arrangement of chemical features required for activity (pharmacophore) and to quantitatively predict the activity of new designs (QSAR). nih.govresearchgate.net

Target-Based Design: Exploiting the 3D structure of the molecular target (e.g., an enzyme's active site) to design derivatives that fit perfectly and form optimal interactions, thereby enhancing binding affinity and selectivity. mdpi.com For instance, pyrazole-based inhibitors have been specifically designed to target protein kinases like JAK1/Tyk2 and Aurora kinases. mdpi.com

Integration of Advanced Computational and Experimental Approaches for Accelerated Research

The integration of computational (in silico) and experimental methods is a powerful strategy to accelerate the drug discovery and development process. tandfonline.comallsubjectjournal.com This synergy allows for the rapid screening of vast virtual libraries and the prioritization of compounds for synthesis and testing, saving significant time and resources. chemmethod.com

Future research on this compound will benefit from:

High-Throughput Virtual Screening (HTVS): Using computational docking to screen large databases of compounds against a specific biological target to identify potential hits with a pyrazole scaffold. chemmethod.com

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives early in the process. tandfonline.comallsubjectjournal.com This helps to eliminate candidates with poor pharmacokinetic profiles before committing to costly synthesis.

Molecular Dynamics (MD) Simulations: Running simulations to understand the dynamic behavior of the compound when bound to its target. nih.gov This can reveal insights into the stability of the interaction and the role of specific residues, guiding further design efforts. nih.gov The combination of these computational predictions with subsequent experimental validation (in vitro and in vivo assays) creates an efficient research cycle. nih.gov

Table 2: Integrated Research Workflow